molecular formula C29H34FNO B12743571 Fluoromethyl-N,N-diethyltamoxifen, F-18 CAS No. 143554-40-9

Fluoromethyl-N,N-diethyltamoxifen, F-18

Cat. No.: B12743571
CAS No.: 143554-40-9
M. Wt: 430.6 g/mol
InChI Key: OQKDZUODTBKRRW-KLZOAXTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoromethyl-N,N-diethyltamoxifen, F-18, is a fluorinated analogue of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is particularly significant in the field of medical imaging, especially for positron emission tomography (PET) imaging of estrogen receptor-positive breast tumors . The fluorine-18 isotope is a positron emitter, making it useful for diagnostic imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of nucleophilic substitution reactions where a fluorine atom is introduced into the tamoxifen molecule . The reaction typically involves the use of reagents such as potassium fluoride (KF) and a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

Industrial production of Fluoromethyl-N,N-diethyltamoxifen, F-18, often employs automated synthesis modules to ensure high yield and purity. These modules use solid-phase extraction techniques and are designed to operate under good manufacturing practice (GMP) standards . The automation helps in maintaining consistent quality and reduces the risk of radiation exposure to personnel.

Chemical Reactions Analysis

Types of Reactions

Fluoromethyl-N,N-diethyltamoxifen, F-18, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .

Scientific Research Applications

Fluoromethyl-N,N-diethyltamoxifen, F-18, has several scientific research applications:

Properties

CAS No.

143554-40-9

Molecular Formula

C29H34FNO

Molecular Weight

430.6 g/mol

IUPAC Name

N,N-diethyl-2-[4-[(Z)-5-(18F)fluoranyl-1,2-diphenylpent-1-enyl]phenoxy]ethanamine

InChI

InChI=1S/C29H34FNO/c1-3-31(4-2)22-23-32-27-19-17-26(18-20-27)29(25-14-9-6-10-15-25)28(16-11-21-30)24-12-7-5-8-13-24/h5-10,12-15,17-20H,3-4,11,16,21-23H2,1-2H3/b29-28-/i30-1

InChI Key

OQKDZUODTBKRRW-KLZOAXTOSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/CCC[18F])\C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(CCCF)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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